molecular formula C11H11BrN4O2 B5567052 4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine

4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine

Cat. No. B5567052
M. Wt: 311.13 g/mol
InChI Key: AEEDMFIDTQVEHG-UHFFFAOYSA-N
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Description

4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine, also known as BPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activities

Compounds related to 4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine have been synthesized and evaluated for their antimicrobial properties. For example, Bektaş et al. (2010) reported on the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives. These derivatives were found to possess good or moderate activities against various microorganisms, suggesting potential for development into new antimicrobial agents (Bektaş et al., 2010).

Catalysis and Chemical Reactions

The catalytic properties of triazole compounds have also been a point of interest. Liu et al. (2012) developed a palladium-catalyzed tandem reaction involving bromoalkynes and isocyanides, a method potentially applicable in the synthesis of complex molecules and pharmaceuticals (Liu et al., 2012).

Antioxidant Properties

The exploration of the antioxidant capabilities of related compounds has been conducted, with some derivatives showing potent activities. This suggests potential applications in the development of new antioxidant agents for medical or cosmetic use (Li et al., 2011).

Corrosion Inhibition

Research has also explored the use of triazole derivatives as corrosion inhibitors, indicating their potential in protecting metals from corrosion, which has significant implications for industrial applications (Chaitra et al., 2015).

properties

IUPAC Name

1-(3-amino-1,2,4-triazol-4-yl)-2-(2-bromo-4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-7-2-3-9(8(12)4-7)18-5-10(17)16-6-14-15-11(16)13/h2-4,6H,5H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEDMFIDTQVEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2C=NN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6080909

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